molecular formula C11H21ClO3S B13641686 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

Cat. No.: B13641686
M. Wt: 268.80 g/mol
InChI Key: IXJQWKGHNVQZKK-UHFFFAOYSA-N
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Description

4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.8. This sulfonyl chloride derivative is known for its versatility in various chemical applications, offering a clear, pale liquid form .

Preparation Methods

The synthesis of 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride involves several steps. The primary synthetic route includes the reaction of 2-methylcyclohexanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product’s formation . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.

    Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.

    Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and biochemical assays . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

These compounds share similar reactivity patterns but differ in their specific applications and properties. For example, methanesulfonyl chloride is often used in the synthesis of sulfonamides, while benzenesulfonyl chloride is employed in the production of sulfonate esters . The unique structure of this compound offers distinct advantages in certain chemical reactions and applications .

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

4-(2-methylcyclohexyl)oxybutane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-10-6-2-3-7-11(10)15-8-4-5-9-16(12,13)14/h10-11H,2-9H2,1H3

InChI Key

IXJQWKGHNVQZKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OCCCCS(=O)(=O)Cl

Origin of Product

United States

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